methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate
CAS No.: 1797613-50-3
Cat. No.: VC6215811
Molecular Formula: C16H13NO6S3
Molecular Weight: 411.46
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1797613-50-3 |
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Molecular Formula | C16H13NO6S3 |
Molecular Weight | 411.46 |
IUPAC Name | methyl 3-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C16H13NO6S3/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3 |
Standard InChI Key | VVBREQIVSSPDMR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
Methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate features a thiophene ring at its core, substituted at the 2-position with a carboxylate ester () and at the 3-position with a sulfamoyl group (). The sulfamoyl moiety is further functionalized with a methylene-linked 5-(furan-2-carbonyl)thiophen-2-yl group, introducing a fused heterocyclic system (Table 1).
Table 1: Key Physicochemical Properties
Property | Value |
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CAS No. | 1797613-50-3 |
Molecular Formula | |
Molecular Weight | 411.46 g/mol |
IUPAC Name | Methyl 3-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate |
SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Synthetic Methodology
Multi-Step Organic Synthesis
The synthesis of methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves sequential modifications of thiophene and furan precursors. A generalized route includes:
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Thiophene Functionalization: Initial bromination or lithiation of 2-methylthiophene introduces reactive sites for subsequent coupling.
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Furan Coupling: The 5-position of thiophene is coupled with furan-2-carbonyl chloride via Friedel-Crafts acylation, forming the 5-(furan-2-carbonyl)thiophen-2-yl moiety.
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Sulfamoylation: Sulfamoyl chloride is introduced at the 3-position of the thiophene ring under basic conditions (e.g., pyridine or triethylamine).
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Esterification: Methanol-mediated esterification finalizes the carboxylate group at the 2-position.
Critical challenges include regioselectivity in sulfamoylation and steric hindrance during furan coupling, necessitating optimized reaction conditions (e.g., low temperatures for acylation).
Structural Elucidation and Analytical Characterization
Spectroscopic and Crystallographic Insights
Advanced analytical techniques confirm the compound’s structure:
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Nuclear Magnetic Resonance (NMR):
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-NMR reveals distinct signals for the methyl ester (), sulfamoyl NH (), and aromatic protons of thiophene ().
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-NMR confirms carbonyl carbons () and quaternary carbons in the heterocycles.
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Infrared (IR) Spectroscopy:
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Strong absorptions at (ester C=O) and (sulfonamide S=O) validate functional groups.
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Mass Spectrometry (MS):
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High-resolution MS () aligns with the molecular formula.
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X-ray Diffraction (XRD):
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Crystallographic data (unavailable in public domains) would typically resolve bond lengths and dihedral angles between heterocycles.
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Biological Activity and Mechanistic Hypotheses
Table 2: Comparative Bioactivity of Thiophene Analogs
Compound | Target Activity | IC/EC | Source |
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2c (from ) | Tubulin polymerization inhibition | 0.74 µM | |
Target compound | Hypothesized enzyme inhibition | Pending |
Mechanistic Considerations
Molecular Interactions
The compound’s bioactivity likely stems from:
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Sulfamoyl Group: Acts as a hydrogen bond donor/acceptor, mimicking natural substrates in enzymatic pockets.
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Furan Carbonyl: Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
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Thiophene Core: Provides rigidity and electron-rich regions for charge-transfer interactions .
Molecular docking simulations (unavailable for this compound) of analog 2c revealed stable binding to β-tubulin via hydrogen bonds with αThr179 and hydrophobic interactions with βCys241 . Similar interactions are plausible for the target compound, given its structural similarities.
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